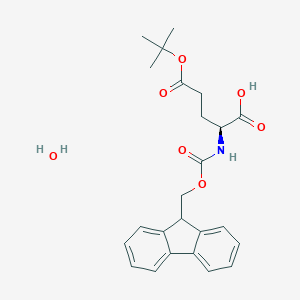

Ácido (S)-2-((((9H-Fluoren-9-il)metoxi)carbonil)amino)-5-(terc-butoxi)-5-oxopentanoico hidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

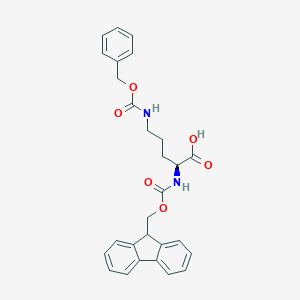

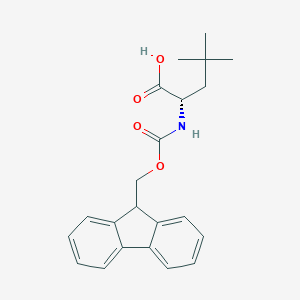

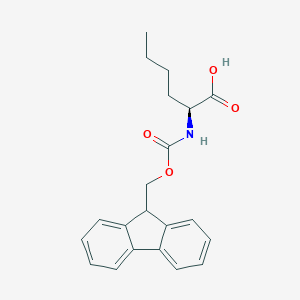

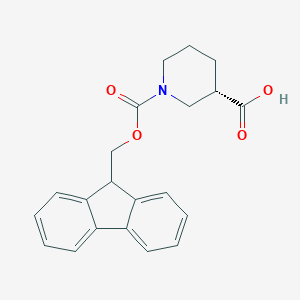

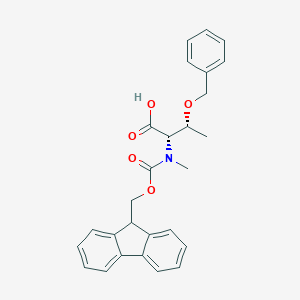

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, is a useful research compound. Its molecular formula is C24H29NO7 and its molecular weight is 443.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos en Fase Sólida (SPPS)

FMOC-GLU(OTBU)-OH H2O: se utiliza principalmente en la síntesis de péptidos. Sirve como un bloque de construcción en SPPS, donde el grupo FMOC protege el grupo amino durante el acoplamiento de aminoácidos para formar cadenas peptídicas . El grupo terc-butoxi protege el grupo carboxilo de la cadena lateral, lo que permite la desprotección selectiva y el acoplamiento de aminoácidos .

Síntesis de Péptidos γ-Glutamílicos

Este compuesto es fundamental en la síntesis de péptidos γ-glutamílicos. Después de que el grupo carboxilo de la cadena lateral se condensa con una amina o alcohol apropiado, los grupos protectores se pueden eliminar para facilitar la síntesis de péptidos que contienen la unidad glutamílico .

Preparación de Ésteres y Amidas Ramificados

Los investigadores utilizan FMOC-GLU(OTBU)-OH H2O para preparar ésteres y amidas ramificados. La desprotección selectiva de las funciones amino y carboxilo permite la creación de moléculas ramificadas complejas, que son valiosas para estudiar las relaciones estructura-actividad .

Síntesis de Lactamas y Lactonas

El compuesto también se utiliza para sintetizar lactamas y lactonas, que son amidas y ésteres cíclicos, respectivamente. Estos compuestos son importantes en la química medicinal por sus propiedades farmacológicas .

Síntesis de Bibliotecas

En la química combinatoria, FMOC-GLU(OTBU)-OH H2O se utiliza para la síntesis de bibliotecas. Permite la generación rápida de un gran número de compuestos, que se pueden analizar para determinar su posible actividad biológica .

Investigación Proteómica

En la proteómica, este compuesto ayuda en el estudio de la estructura y función de las proteínas. Se puede utilizar para modificar péptidos y proteínas, lo que ayuda a comprender sus interacciones y actividades en los sistemas biológicos .

Desarrollo de Fármacos

FMOC-GLU(OTBU)-OH H2O: juega un papel en el desarrollo de fármacos, particularmente en el diseño y síntesis de candidatos a fármacos. Su uso en la creación de diversas estructuras moleculares ayuda a identificar posibles agentes terapéuticos .

Ciencia de Materiales

Por último, en la ciencia de materiales, el compuesto contribuye al desarrollo de nuevos materiales con propiedades específicas. Se puede utilizar para crear polímeros y otras macromoléculas que tienen aplicaciones en diversas industrias .

Mecanismo De Acción

Target of Action

The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, also known as FMOC-GLU(OTBU)-OH H2O, is the peptide chain in protein synthesis. This compound is a type of Fmoc (Fluoren-9-ylmethoxy) protected amino acid . Fmoc amino acids are used in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of the amino acid during the synthesis process .

Mode of Action

The compound interacts with its target by being incorporated into the growing peptide chain during SPPS . The Fmoc group protects the amino group of the amino acid, preventing it from reacting prematurely during the synthesis process . Once the amino acid is incorporated into the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added .

Biochemical Pathways

The compound affects the biochemical pathway of protein synthesis. Specifically, it is involved in the elongation step of SPPS, where amino acids are sequentially added to the growing peptide chain . The downstream effect of this is the creation of a specific peptide sequence, which can then fold into a functional protein.

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to be stable under normal conditions and resistant to breakdown .

Result of Action

The result of the compound’s action is the successful synthesis of a peptide with a specific sequence . This peptide can then fold into a functional protein, which can have various effects at the molecular and cellular level depending on the specific protein synthesized.

Action Environment

The action of the compound is typically carried out in a controlled laboratory environment during SPPS . Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability. For example, the Fmoc group is stable under basic conditions but can be removed under acidic conditions .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6.H2O/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28);1H2/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBGBVUJSPZRDD-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204251-24-1 |

Source

|

| Record name | Fmoc-L-Glu(g-t-Butyl Ester)H20 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.